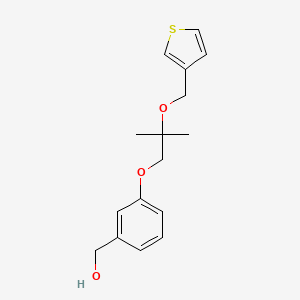

(3-(2-Methyl-2-(thiophen-3-ylmethoxy)propoxy)phenyl)methanol

Description

(3-(2-Methyl-2-(thiophen-3-ylmethoxy)propoxy)phenyl)methanol is a synthetic organic compound featuring a phenylmethanol core substituted with a branched alkoxy chain. The molecule contains a thiophen-3-ylmethoxy group attached to a 2-methylpropoxy backbone, which confers unique electronic and steric properties.

Key structural features:

- Phenylmethanol backbone: Provides a polar hydroxyl group for hydrogen bonding.

- Branched alkoxy chain: The 2-methyl-2-(thiophen-3-ylmethoxy)propoxy substituent introduces steric bulk and aromatic heterocyclic (thiophene) interactions.

- Thiophene moiety: Enhances lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name |

[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3S/c1-16(2,19-10-14-6-7-20-11-14)12-18-15-5-3-4-13(8-15)9-17/h3-8,11,17H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHMXHIYQOIDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=CC(=C1)CO)OCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-Methyl-2-(thiophen-3-ylmethoxy)propoxy)phenyl)methanol , also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound consists of a phenolic moiety linked to a thiophene group via a propoxy chain. The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activity, primarily attributed to the following structural components:

- Thiophene Group : Known for enhancing mitochondrial targeting and promoting cellular uptake of linked compounds, this moiety may facilitate the delivery of therapeutic agents to specific sites within cells .

- Phenolic Hydroxyl : This feature often contributes to antioxidant properties and can influence enzyme interactions, potentially modulating various biological pathways.

Predicted Biological Activities

Based on computational predictions and structural analogs, the compound may exhibit:

- Antioxidant Activity : The phenolic part is typically associated with scavenging free radicals.

- Antimicrobial Properties : Similar thiophene derivatives have shown effectiveness against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory markers in vitro and in vivo.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Methylphenol | Simple phenolic structure | Antioxidant | Lacks thiophene |

| Thiophenol | Contains thiophene | Antimicrobial | No phenolic hydroxyl |

| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant | Different core structure |

| This compound | Thiophene and phenolic combination | Potentially broad-spectrum | Dual functionality enhancing bioactivity |

This table illustrates how the dual functional groups in this compound may confer enhanced bioactivity compared to simpler analogs.

Case Studies and Research Findings

- Mitochondrial Targeting : Research highlights the efficacy of thiophene-containing compounds as mitochondrial carriers. A study demonstrated that linking a thiophene ring to therapeutic agents improved their accumulation in mitochondria, suggesting potential applications in targeting metabolic pathways in cancer cells .

- Antitumor Activity : In a study involving breast cancer cell lines resistant to conventional therapies, a thiophene derivative was shown to enhance the efficacy of existing treatments by improving drug localization within mitochondria, indicating that similar strategies could be applied to this compound .

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures can suppress tumor necrosis factor (TNF)-α production, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Scientific Research Applications

Antioxidant Activity

The presence of the phenolic group in this compound indicates potential antioxidant properties, which can be crucial in preventing oxidative stress-related diseases. Compounds with similar structures have been documented to scavenge free radicals effectively, thus protecting cells from damage.

Antimicrobial Properties

Research into structurally related compounds shows promising antimicrobial activity, which may extend to (3-(2-Methyl-2-(thiophen-3-ylmethoxy)propoxy)phenyl)methanol. The thiophene component is known for its ability to enhance biological interactions, potentially leading to effective antimicrobial agents.

Anti-inflammatory Applications

Given the structural characteristics of this compound, it is hypothesized that it may exhibit anti-inflammatory effects. Compounds with similar phenolic structures have demonstrated the ability to inhibit inflammatory pathways, suggesting a need for further exploration of this compound's effects in inflammatory models.

Drug Development

The unique structure of this compound positions it as a candidate for drug development, particularly in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Study on Antioxidant Activity

A study conducted on phenolic compounds indicated that those with complex structures, like this compound, exhibited enhanced antioxidant activity compared to simpler analogs. This suggests that the compound could be explored as a potential therapeutic agent in oxidative stress-related conditions.

Antimicrobial Efficacy Research

Research published in various journals has highlighted the antimicrobial efficacy of compounds containing thiophene rings. It is recommended that this compound undergo similar testing to ascertain its effectiveness against bacterial strains.

Inflammatory Pathway Inhibition

Recent studies have shown that phenolic compounds can inhibit pro-inflammatory cytokines. Investigating the specific mechanisms through which this compound affects these pathways could provide insights into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5)

- Structure: Combines a naphthalene ring with a thiophen-3-ylmethanol group.

- Molecular formula : C₁₆H₁₄O₂S.

- Key properties :

- Density: 1.259 g/cm³ (predicted).

- Boiling point: 467.7°C (predicted).

- Acidity (pKa): 13.54 (predicted).

- Comparison: The naphthalene system increases molecular weight (270.35 g/mol vs. The absence of a branched alkoxy chain reduces steric hindrance compared to the target compound.

(3-(3-(Dimethylamino)propoxy)phenyl)methanol (CAS 912569-56-3)

- Structure: Phenylmethanol substituted with a dimethylamino-propoxy chain.

- Molecular formula: C₁₂H₁₉NO₂.

- Key properties: Density: 1.043 g/cm³. Boiling point: 336.9°C. Polar substituent: The dimethylamino group introduces basicity and water solubility.

- Comparison: The dimethylamino group increases polarity (pKa ~9–10 estimated) compared to the thiophene-based target compound, which is likely less basic. Lower molecular weight (209.29 g/mol vs. ~280–300 g/mol) suggests reduced steric complexity.

Physicochemical Properties Comparison Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(2-Methyl-2-(thiophen-3-ylmethoxy)propoxy)phenyl)methanol, and how can reaction efficiency be optimized?

- Methodology : Use a stepwise alkylation strategy involving thiophen-3-ylmethanol and a branched propoxy precursor. Protect the phenolic hydroxyl group during synthesis to prevent side reactions. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) using Design of Experiments (DoE) principles. Monitor progress via TLC or HPLC with UV detection (≥95% purity threshold) .

Q. How can researchers structurally characterize this compound and confirm its identity?

- Methodology : Employ a combination of NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry. Use FT-IR to identify functional groups (e.g., hydroxyl, ether linkages). Validate molecular weight via High-Resolution Mass Spectrometry (HRMS). Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) .

Q. What methods are suitable for assessing the purity of this compound, and how can these methods be validated?

- Methodology : Use reverse-phase HPLC with UV/ELS detection and LC-MS for trace impurity analysis. Validate methods per ICH Q2(R1) guidelines by testing specificity, linearity (R² ≥0.99), and precision (RSD <2%). Compare results with reference standards (e.g., USP-grade analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be evaluated for this compound’s potential bioactivity (e.g., antimicrobial, anti-inflammatory)?

- Methodology : Conduct in vitro assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects). Perform molecular docking studies to predict binding affinity to target proteins (e.g., bacterial enzymes, cytokine receptors). Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity trends .

Q. What experimental approaches can determine the environmental stability and degradation pathways of this compound?

- Methodology : Follow OECD 301 guidelines for biodegradability testing under aerobic conditions. Use LC-MS/MS to identify degradation products (e.g., hydroxylated or demethylated derivatives). Assess photostability via UV irradiation studies and quantify half-life using first-order kinetics models .

Q. How can contradictory data on this compound’s biological activity (e.g., conflicting cytotoxicity results) be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., cell line origin, passage number, serum concentration). Apply multi-parametric optimization (MPO) to balance potency, selectivity, and solubility. Use orthogonal assays (e.g., live-cell imaging vs. MTT) to confirm activity .

Q. What strategies are effective for isolating and characterizing enantiomers of this compound, and how can their biological activity be differentiated?

- Methodology : Use chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases. Assign absolute configuration via X-ray crystallography or Circular Dichroism (CD) spectroscopy. Compare enantiomer activity in dose-response assays (e.g., IC₅₀ differences >10-fold indicate stereospecificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.